Bisdehydrodoisynolic acid
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Overview
Description
Bisdehydrodoisynolic acid is a synthetic, nonsteroidal estrogen related to doisynolic acid. It is known for its potent estrogenic activity and has been characterized as a selective estrogen receptor modulator (SERM). This compound was discovered in 1947 as a degradation product of the reaction of equilenin or dihydroequilenin with potassium hydroxide .
Preparation Methods
Bisdehydrodoisynolic acid can be synthesized through various methods. One notable method involves the Stobbe condensation with 6-methoxy-2-propionylnaphthalene . The reaction conditions typically include the use of potassium hydroxide as a base. The compound can also be synthesized through the degradation of equilenin or dihydroequilenin
Chemical Reactions Analysis
Bisdehydrodoisynolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other bases. The major products formed from these reactions are various derivatives of this compound, such as its methyl ether, doisynoestrol .
Scientific Research Applications
Bisdehydrodoisynolic acid has been extensively studied for its scientific research applications. It has shown significant potential as a selective estrogen receptor modulator, making it useful in the study of estrogenic activity and related biological processes . The compound has been investigated for its effects on metabolic disorders, including obesity and diabetes . Additionally, it has shown promise in the treatment of cardiovascular diseases and prostate cancer .
Mechanism of Action
The mechanism of action of bisdehydrodoisynolic acid involves its interaction with estrogen receptors. Despite its low binding affinity, the compound exhibits high estrogenic potency in vivo due to its transformation into metabolites with greater estrogenic activity . The carboxylic acid group of this compound may be modified in vivo to an ester or amide, which enhances its binding affinity to estrogen receptors . This interaction leads to the activation of estrogen receptor-mediated pathways, resulting in its biological effects.
Comparison with Similar Compounds
Bisdehydrodoisynolic acid is similar to other compounds such as doisynolic acid, equilenin, and estrone. These compounds are all related to estrogenic activity and share structural similarities. this compound stands out due to its high estrogenic potency and selective estrogen receptor modulator activity . Other similar compounds include diethylstilbestrol, allenolic acid, carbestrol, fenestrel, methallenestril, and triphenylethylene .
Properties
CAS No. |
17659-88-0 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(1S,2R)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1 |
InChI Key |
HMYBVYBHZVQZNH-FUHWJXTLSA-N |
Isomeric SMILES |
CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
Canonical SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
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